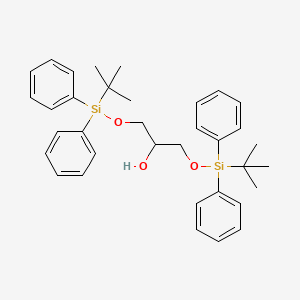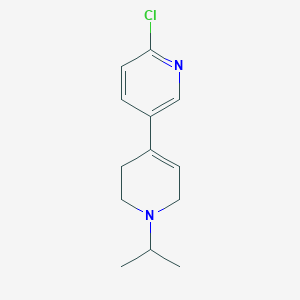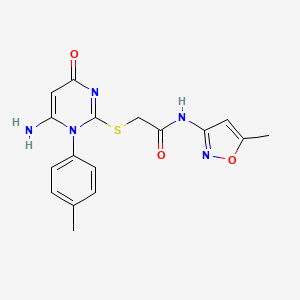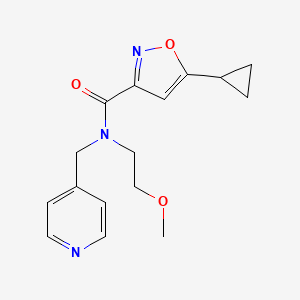
(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained considerable attention from scientists and researchers due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Antiviral Applications
The adamantane derivatives have been investigated for their antiviral properties, notably against influenza viruses. A study by Beare et al. (1972) evaluated the efficacy of an adamantane compound in protecting volunteers against the A-Hong Kong-68 influenza virus. Volunteers treated with the drug showed fewer symptoms, reduced antibody rises, and less virus excretion compared to those receiving a placebo, suggesting the potential of adamantane derivatives in influenza prophylaxis and therapy (Beare, Hall, & Tyrrell, 1972).
Cancer Research
In the realm of cancer research, fluoropyrimidine derivatives, notably S-1, have been explored for their therapeutic potential. The study by Chu et al. (2004) assessed the feasibility of administering S-1, a combination of fluorouracil (5-FU) prodrug tegafur and other modulators, on a once-daily-for-28-day schedule in patients with advanced malignancies. The study highlighted the drug's pharmacokinetic properties, tolerability, and preliminary evidence of anticancer activity, indicating its potential application in treating fluoropyrimidine-sensitive malignancies (Chu et al., 2004).
Drug Metabolism and Pharmacokinetics
The absorption, metabolism, and excretion of pharmacologically active compounds are critical to understanding their efficacy and safety. He et al. (2009) conducted a study on vildagliptin, a dipeptidyl peptidase 4 inhibitor, which shares structural similarities with adamantane derivatives. This research elucidated the metabolic pathways and excretion profiles of vildagliptin in humans, offering insights into the design and development of similar compounds with improved therapeutic profiles (He et al., 2009).
Pharmacogenetics in Chemotherapy
Pharmacogenetic variations significantly influence the efficacy and toxicity of chemotherapy agents, including fluoropyrimidine drugs. Gross et al. (2008) identified a common polymorphism in the dihydropyrimidine dehydrogenase gene (DPYD) strongly associated with fluoropyrimidine-related toxicity in cancer patients. This finding underscores the importance of genetic screening in individualizing chemotherapy to minimize adverse effects and optimize treatment outcomes (Gross et al., 2008).
Propiedades
IUPAC Name |
1-adamantyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-9-21-18(22-10-15)25-16-1-2-23(11-16)17(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14,16H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDSJSEXVIDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)
![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)
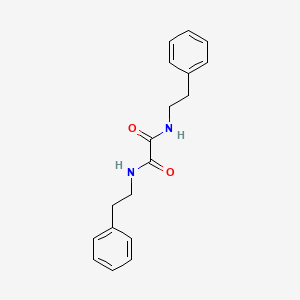

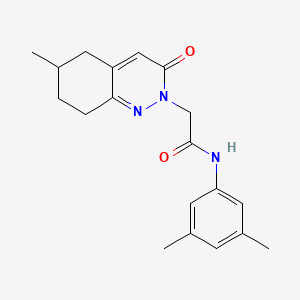
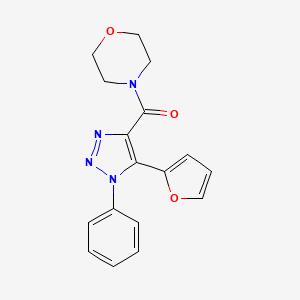
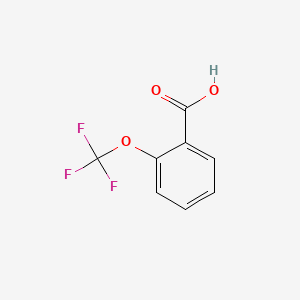
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)

